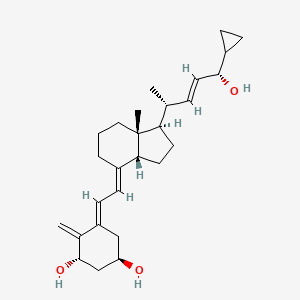

Calcipotriol Impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H40O3 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

trans-(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24-,25-,26+,27-/m1/s1 |

InChI Key |

LWQQLNNNIPYSNX-WYBNCDQSSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of Calcipotriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is of significant interest. This impurity is the geometric isomer of Calcipotriol at the C5-C6 double bond, possessing a (5E,7E) configuration as opposed to the (5Z,7E) configuration of the active pharmaceutical ingredient (API). The presence and control of Impurity C are critical aspects of drug quality and manufacturing, as isomers can exhibit different toxicological and pharmacological profiles.[] This technical guide provides a comprehensive overview of the synthesis and isolation of this compound, presenting detailed experimental methodologies, quantitative data, and visual workflows to aid researchers in its preparation and characterization.

Chemical Profile of this compound

A clear understanding of the chemical identity of this compound is fundamental for its synthesis and analysis.

| Property | Value |

| Systematic Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |

| Common Names | This compound, (5E)-Calcipotriol, Calcipotriene Related Compound C |

| CAS Number | 113082-99-8[2] |

| Molecular Formula | C27H40O3[2] |

| Molecular Weight | 412.6 g/mol [2] |

| Appearance | Off-white solid[2] |

| Solubility | Soluble in methanol and DMSO[2] |

| Purity (Commercial) | Typically ≥95% by HPLC[][2] |

Synthesis of this compound

The synthesis of this compound is intrinsically linked to the overall synthesis of Calcipotriol itself. In many synthetic routes, the (5E,7E)-isomer (Impurity C) is a key intermediate that is later converted to the desired (5Z,7E)-isomer (Calcipotriol) via photoisomerization. The following sections outline a general synthetic strategy.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the construction of the basic carbon skeleton with the desired side chain and the subsequent stereochemical modifications to yield the final product. A common approach involves the Wittig or Wittig-Horner reaction to couple the A-ring and the CD-ring fragments, followed by stereoselective reduction and deprotection steps.

References

Calcipotriol Impurity C: A Comprehensive Technical Guide

CAS Number: 113082-99-8

This technical guide provides an in-depth overview of Calcipotriol Impurity C, a significant process-related impurity and photodegradation product of the active pharmaceutical ingredient (API) Calcipotriol.[] Intended for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, analytical methodologies for detection and quantification, and the known biological context of this impurity.

Chemical and Physical Properties

This compound, also known as (5E)-Calcipotriol or Calcipotriene USP Related Compound C, is a geometric isomer of Calcipotriol.[2][3] It shares the same molecular formula and molecular weight as the parent drug but differs in the stereochemistry of the triene system. This seemingly minor structural change can potentially impact the compound's biological activity and must be carefully monitored and controlled during drug manufacturing.[]

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [2][4] |

| CAS Number | 113082-99-8 | [3][5][6][7][8] |

| Molecular Formula | C27H40O3 | [5][6][7][8] |

| Molecular Weight | 412.6 g/mol | [5] |

| Appearance | White to Off-White Solid | [3][4] |

| Solubility | Soluble in DMSO and Methanol | [4][9] |

| Storage | 2-8°C, protect from light, stored under an inert atmosphere. | [3][4][5] |

Formation and Synthesis

This compound is primarily formed through two pathways: as a byproduct during the synthesis of Calcipotriol and as a degradation product upon exposure to light (photochemical isomerization).[] The synthesis of Calcipotriol itself is a complex multi-step process, and variations in reaction conditions can lead to the formation of different isomers, including Impurity C.[10][11][12]

The photochemical instability of Calcipotriol is a key factor in the formation of Impurity C. Exposure to UV radiation can induce isomerization of the 5Z,7E-triene system in Calcipotriol to the 5E,7E configuration of Impurity C.[13][14]

A logical workflow for the formation and control of this compound during drug development is outlined below:

Analytical Methodologies

The detection and quantification of this compound are critical for ensuring the quality and safety of Calcipotriol drug products. Stability-indicating high-performance liquid chromatography (HPLC) methods are the primary analytical tools employed for this purpose.[13][15][16][17]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a reversed-phase HPLC method capable of separating this compound from the parent drug and other related substances.[13][15][16][18]

Chromatographic Conditions:

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran. |

| Detection | UV at 264 nm |

| Column Temperature | 50°C |

| Flow Rate | 1.0 mL/min |

Sample Preparation:

-

Accurately weigh and dissolve the Calcipotriol sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For ointment formulations, extract the drug and impurities using a validated procedure, which may involve sonication and centrifugation.[17]

-

Filter the final solution through a 0.45 µm filter before injection.

Data Analysis:

The quantification of this compound is performed by comparing the peak area of the impurity in the sample chromatogram to that of a certified reference standard of this compound. The relative retention time (RRT) is used for peak identification.

Spectroscopic Characterization

Detailed spectroscopic data for this compound, such as 1H and 13C NMR, Infrared (IR), and Mass Spectrometry (MS) fragmentation patterns, are essential for its unequivocal identification. While some commercial suppliers of the reference standard may provide this data upon purchase, it is not widely available in the public domain.[4] The general approach for characterization involves:

-

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.[19][20][21][22][23]

-

Mass Spectrometry: LC-MS is employed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For Calcipotriol, a precursor to product ion transition of m/z 411.1 → 393.5 has been reported.[24]

-

Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

An experimental workflow for the identification and characterization of this compound is depicted below:

Biological Context and Signaling Pathways

The biological activity of this compound has not been extensively studied and reported in publicly available literature. However, its structural similarity to Calcipotriol suggests that it may interact with the Vitamin D Receptor (VDR), the primary target of Calcipotriol.[5][25]

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[26] This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.[26]

Computational docking studies have suggested that some degradation products of Calcipotriol may bind to the VDR and are predicted to be non-toxic.[27] However, experimental validation of the VDR binding affinity and the specific agonist or antagonist activity of this compound is lacking. Given that other vitamin D isomers with a (5E, 7E) triene geometry have shown enhanced biological activity, further investigation into the pharmacological profile of Impurity C is warranted.[14]

The established signaling pathway for the parent compound, Calcipotriol, is illustrated below:

Conclusion

This compound is a critical quality attribute of Calcipotriol that requires careful control and monitoring. Its formation as both a process-related impurity and a photodegradation product necessitates robust analytical methods for its detection and quantification. While its chemical properties are well-defined, a comprehensive understanding of its biological activity, particularly its interaction with the Vitamin D Receptor, requires further experimental investigation. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this compound.

References

- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. allmpus.com [allmpus.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. alentris.org [alentris.org]

- 7. molcan.com [molcan.com]

- 8. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]

- 9. rndsystems.com [rndsystems.com]

- 10. pnas.org [pnas.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. mdpi.com [mdpi.com]

- 15. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 16. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]

- 17. rjptonline.org [rjptonline.org]

- 18. scilit.com [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 21. researchgate.net [researchgate.net]

- 22. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. go.drugbank.com [go.drugbank.com]

- 27. researchgate.net [researchgate.net]

Physicochemical Properties of Calcipotriol Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. Calcipotriol Impurity C, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known related substance of Calcipotriol. A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the overall quality of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Introduction

The therapeutic efficacy of Calcipotriol is attributed to its ability to modulate keratinocyte proliferation and differentiation. During the synthesis of Calcipotriol, or through degradation, various impurities can arise. This compound is an isomer of Calcipotriol, and its presence in the drug substance needs to be monitored and controlled within acceptable limits as defined by pharmacopeias. This document serves as a technical resource for professionals involved in the research, development, and quality control of Calcipotriol, providing key data and methodologies related to Impurity C.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [1][2] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene | [2] |

| CAS Number | 113082-99-8 | [1][2] |

| Molecular Formula | C27H40O3 | [1][2] |

| Molecular Weight | 412.61 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | Approximately 122 °C (for (5E)-Calcipotriene) | [4] |

| Purity (by HPLC) | 95% | [] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | - |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | - |

Table 3: Chromatographic and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| UV λmax | ~260 nm (for the related pre-calcipotriol) | [][6] |

| pKa | Data not available | |

| logP | Data not available | |

| IR Spectral Data | Data not available in public literature | |

| NMR Spectral Data | Data not available in public literature | |

| Mass Spectrometry Data | Data not available in public literature |

Experimental Protocols

This section outlines detailed methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

A stability-indicating RP-HPLC method has been developed for the separation of Calcipotriol and its impurities, including Impurity C.[][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.

-

Column Temperature: 50°C.[6]

-

Mobile Phase:

-

Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

-

Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

-

-

Gradient Program:

Time (min) Flow (mL/min) %A %B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |

-

Detection: UV at 264 nm for Calcipotriol and its related impurities.[6]

-

Injection Volume: 20 µL.[6]

-

Diluent: Acetonitrile:Water (95:5 v/v).[6]

Melting Point Determination

While a specific experimental value for this compound is cited as approximately 122 °C for a synonym, a general protocol for its determination would follow standard pharmacopeial methods.

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, DMSO, buffered solutions) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the potassium bromide (KBr) pellet method. The sample is mixed with KBr powder and compressed into a thin pellet. The spectrum is recorded to identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6), and spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Degradation Pathway and Formation

Calcipotriol is known to be sensitive to heat and light.[7] this compound, being the (5E,7E) isomer, can be formed during the synthesis process or as a degradation product of Calcipotriol (which is the 5Z,7E isomer) through isomerization. Forced degradation studies on Calcipotriol have shown that it degrades under acidic, basic, oxidative, photolytic, and thermal conditions.[] The formation of various isomers, including Impurity C, is a potential outcome of these degradation pathways.

Caption: Simplified degradation pathway of Calcipotriol leading to Impurity C.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While key identifiers and some physical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data (IR, NMR, MS) and experimentally determined pKa and logP values. The provided experimental protocols offer a starting point for laboratories to perform their own characterization of this impurity. A comprehensive understanding of these properties is essential for the development of effective control strategies, ensuring the quality, safety, and efficacy of Calcipotriol drug products. Further research to fill the existing data gaps is encouraged to enhance the collective knowledge base for this important pharmaceutical compound.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5E)-Calcipotriol, a critical process-related impurity encountered during the synthesis and storage of the active pharmaceutical ingredient (API) Calcipotriol. Understanding the formation, identification, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of Calcipotriol drug products.

Introduction to Calcipotriol and the Significance of (5E)-Calcipotriol

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation. (5E)-Calcipotriol, also known as Calcipotriol Impurity C in the European Pharmacopoeia (EP) and Calcipotriene Related Compound C in the United States Pharmacopeia (USP), is a geometric isomer of the active (5Z)-Calcipotriol.[2][3][4][5] The presence of this impurity beyond established limits can impact the drug's quality and potentially its therapeutic profile. Therefore, stringent control and accurate monitoring of (5E)-Calcipotriol levels are mandated by regulatory authorities.

Formation Pathways of (5E)-Calcipotriol

The primary mechanism for the formation of (5E)-Calcipotriol is through the photochemical isomerization of the thermodynamically less stable (5Z)-Calcipotriol. Exposure to light, particularly UV radiation, can induce this conversion. This isomerization can occur both during the manufacturing process and upon storage of the drug substance or product if not adequately protected from light.[6]

Caption: Formation of (5E)-Calcipotriol impurity from (5Z)-Calcipotriol.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for (5E)-Calcipotriol in Calcipotriol drug substance. Adherence to these limits is mandatory for product release and to ensure patient safety.

| Pharmacopeia | Impurity Name | Acceptance Criterion |

| European Pharmacopoeia (EP) | This compound | ≤ 1.0%[3] |

| United States Pharmacopeia (USP) | Calcipotriene Related Compound C | Limit to be confirmed from current USP monograph |

Analytical Methodologies for Detection and Quantification

Accurate and precise analytical methods are crucial for the detection and quantification of (5E)-Calcipotriol. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.

Representative HPLC Method

A robust HPLC method is essential for separating (5E)-Calcipotriol from the parent drug and other related substances.

Caption: A typical analytical workflow for quantifying (5E)-Calcipotriol.

Experimental Protocol: HPLC Method for the Determination of (5E)-Calcipotriol

This protocol is a representative example based on commonly used methods. Method validation in accordance with ICH guidelines is required before implementation.

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of (5E)-Calcipotriol reference standard in the mobile phase to obtain a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the Calcipotriol drug substance sample in the mobile phase to a similar concentration as the standard.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peaks based on their retention times relative to the standard. Quantify the amount of (5E)-Calcipotriol in the sample by comparing its peak area to that of the standard.

Calcipotriol's Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Understanding this pathway is crucial for appreciating the biological context of the active pharmaceutical ingredient.

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol.

Upon entering the cell, Calcipotriol binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[7][8][9] This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10][11] This binding modulates the transcription of genes involved in cellular processes such as proliferation, differentiation, and inflammation, leading to the therapeutic effect in psoriasis.

Conclusion

The control of (5E)-Calcipotriol is a critical aspect of ensuring the quality and safety of Calcipotriol drug products. This technical guide has provided a comprehensive overview of the formation, regulatory limits, and analytical control of this process-related impurity. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working with Calcipotriol to ensure the development of robust manufacturing processes and stable formulations that consistently meet regulatory expectations and safeguard patient health.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. uspbpep.com [uspbpep.com]

- 4. allmpus.com [allmpus.com]

- 5. Calcipotriol EP Impurity C - Acanthus Research [acanthusresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 8. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

- 9. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of Calcipotriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Calcipotriol and Its Impurities

Calcipotriol is a cornerstone in the management of plaque psoriasis.[2][3] Its mechanism of action involves binding to the VDR, a member of the steroid/thyroid nuclear receptor superfamily.[1][7] This interaction modulates the transcription of genes related to cell proliferation and differentiation, helping to normalize the abnormal keratinocyte growth characteristic of psoriasis.[1][5] While calcipotriol has an affinity for the VDR comparable to the endogenous active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), it is significantly less active (less than 1%) in regulating systemic calcium metabolism, making it safer for topical application.[1][3][4][7]

The synthesis of a complex molecule like calcipotriol is a multi-step process where side reactions can generate process-related impurities, such as isomers, that may have different pharmacological and toxicological profiles than the API.[] Calcipotriol Impurity C is identified as one such compound.

Identity of this compound:

-

Chemical Name: (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[8] It is also referred to as (5E)-Calcipotriol.[9][10]

Structurally, it is an isomer of calcipotriol. The key distinction lies in the stereochemistry of the double bond at the C5-C6 position. While calcipotriol is the (5Z) isomer, Impurity C is the (5E) isomer. This seemingly minor geometric change can have profound effects on the molecule's three-dimensional shape and, consequently, its ability to bind to and activate the VDR.

Postulated Biological Activity Based on the VDR Signaling Pathway

The biological activity of vitamin D analogues is critically dependent on their interaction with the VDR. This interaction initiates a cascade of molecular events leading to a genomic response. Given that this compound is a stereoisomer of calcipotriol, its potential biological activity is best understood in the context of the VDR signaling pathway.

The VDR Signaling Cascade:

-

Ligand Binding: The vitamin D analogue must enter the target cell (e.g., a keratinocyte) and bind to the VDR located in the cytoplasm or nucleus. The affinity of this binding is a primary determinant of potency.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[7]

-

DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound complex recruits co-activator or co-repressor proteins, which ultimately modulate the rate of gene transcription, leading to changes in protein expression that inhibit cell proliferation and promote differentiation.

The critical question for Impurity C is how its (5E) geometry affects its ability to fit into the VDR's ligand-binding pocket. A suboptimal fit would likely result in lower binding affinity, leading to reduced potency as a VDR agonist. It could potentially act as a partial agonist or even an antagonist, although this is less common for isomers of known agonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Calcipotriol - Wikipedia [en.wikipedia.org]

- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Note: Determination of Calcipotriol Impurity C by High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the determination of Calcipotriol Impurity C in bulk drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Calcipotriol, anhydrous, and is suitable for the quantification of related substances. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Calcipotriol.

Introduction

Calcipotriol is a synthetic vitamin D3 analogue used in the treatment of psoriasis. During its synthesis and storage, several impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one of the specified impurities in the European Pharmacopoeia. This application note outlines the HPLC method for the separation and quantification of this impurity.

Experimental

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are based on the European Pharmacopoeia monograph for Calcipotriol, anhydrous.[1]

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.0 mm |

| Mobile Phase | Methanol: Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately twice the retention time of Calcipotriol (Calcipotriol RT ≈ 13.5 min) |

Reagents and Materials

-

Methanol (HPLC grade)

-

Water (HPLC grade or equivalent)

-

Calcipotriol Reference Standard (CRS)

-

This compound reference standard (if available for peak identification)

-

Sample of Calcipotriol bulk drug substance

Standard Solution Preparation

Reference Solution (a) - for quantification of impurities:

-

Accurately weigh about 2.00 mg of Calcipotriol, anhydrous and dissolve in the solvent mixture (Methanol: Water, 70:30 v/v).

-

Dilute to 5.0 mL with the solvent mixture.

-

Dilute 1.0 mL of this solution to 100.0 mL with the solvent mixture.

Reference Solution (c) - for system suitability:

-

Dissolve 1.0 mg of Calcipotriol Monohydrate CRS (containing impurities B, C, and D) in the solvent mixture.

-

Dilute to 2.5 mL with the solvent mixture.

Sample Solution Preparation

-

Accurately weigh about 2.00 mg of the Calcipotriol substance to be examined.

-

Dissolve in the solvent mixture (Methanol: Water, 70:30 v/v) and dilute to 5.0 mL with the same solvent.

System Suitability

The system suitability is assessed using Reference Solution (c). The chromatogram should be similar to the one provided with the Calcipotriol Monohydrate CRS. The peak-to-valley ratio between the peak due to Impurity C and the peak due to Calcipotriol should be a minimum of 1.5.[1] The relative retention time for Impurity C is approximately 0.92 with reference to Calcipotriol.[1]

Data Analysis

The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the sample chromatogram with the peak area of Calcipotriol in the chromatogram of Reference Solution (a).

Method Validation Data

While the European Pharmacopoeia provides the method, detailed public validation data for this compound specifically (linearity, accuracy, precision, LOD, LOQ) is not extensively available in the searched literature. A stability-indicating RP-HPLC method developed by Bhogadi et al. demonstrated the separation of Calcipotriol and its impurities, including Impurity C, and provided validation data for Calcipotriol itself.[2][3] For regulatory purposes, it is essential that the user validates the method for the determination of Impurity C in their laboratory according to ICH guidelines.

Table 2: Summary of a Related Validated Method for Calcipotriol Impurities [2][3]

| Parameter | Bhogadi et al. (2015) Method Details |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase | Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran |

| Column Temperature | 50°C |

| Detection | 264 nm for Calcipotriol and its impurities |

| Calcipotriol LOD | 0.002 µg/mL |

| Calcipotriol LOQ | 0.006 µg/mL |

Note: The method by Bhogadi et al. is a different, gradient method, but it demonstrates the feasibility of separating and quantifying Calcipotriol impurities.

Experimental Workflow

Caption: Experimental workflow for the determination of this compound.

Conclusion

The HPLC method described, based on the European Pharmacopoeia, is a reliable procedure for the determination of this compound. Proper system suitability checks and method validation are crucial for obtaining accurate and precise results. Researchers should perform in-house validation to ensure the method is suitable for their specific analytical needs.

References

Application Note: High-Throughput Quantification of Calcipotriol and its Impurities by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy hinges on the precise control of its concentration and the diligent monitoring of impurities that may arise during synthesis or degradation.[] These impurities, which can include process-related substances and degradation products, have the potential to impact the safety and stability of the final drug product.[] Consequently, robust and sensitive analytical methods are imperative for the accurate quantification of Calcipotriol and its related compounds.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Calcipotriol and its key impurities. The protocol is designed to provide a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

Signaling Pathway of Calcipotriol

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This signaling cascade ultimately inhibits keratinocyte proliferation and promotes their differentiation, addressing the hyperproliferative state characteristic of psoriasis.

Caption: Signaling pathway of Calcipotriol in keratinocytes.

Experimental Protocols

This section provides detailed methodologies for the LC-MS/MS analysis of Calcipotriol and its impurities.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Matrices (Plasma, Skin Homogenate)

-

To 20 µL of plasma or skin homogenate, add 20 µL of the internal standard working solution (e.g., Calcipotriol-d4 at 10 ng/mL).[2]

-

Add 200 µL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropyl alcohol, 150:15:5, v/v/v).[3]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase.[2][4]

Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma)

-

To 500 µL of plasma, add 25 µL of the internal standard working solution (Calcipotriol-d4).[2]

-

Vortex for 30 seconds.[2]

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

-

Load the plasma sample onto the conditioned SPE cartridge.[2]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]

-

Dry the cartridge under a stream of nitrogen.[2]

-

Elute the analytes with 1 mL of methanol.[2]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the mobile phase.[2]

Protocol 3: Extraction from Ointment Formulation

-

Accurately weigh approximately 2.5 g of the ointment into a 100 mL amber volumetric flask.

-

Add 10 mL of n-Hexane and sonicate for 15 minutes for complete dispersion.[5]

-

Add 5 mL of diluent (e.g., Acetonitrile:Water 95:5 v/v) and mix on a vortex mixer for 5 minutes.[5]

-

Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]

-

Collect the clear lower layer for injection.[5]

LC-MS/MS Method

The following chromatographic and mass spectrometric conditions are recommended for the analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |

| Flow Rate | 0.4 mL/min[3][4] |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[2][4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40°C[4] |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][7] |

| Detection | Multiple Reaction Monitoring (MRM)[6][7] |

| Collision Gas | Argon |

| Dwell Time | 100 ms[4] |

Experimental Workflow Diagram

Caption: General workflow for the LC-MS/MS analysis.

Quantitative Data

The following tables summarize the quantitative data for Calcipotriol and its impurities.

Table 1: MRM Transitions for Calcipotriol and Impurities

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Calcipotriol | 413.3 | 395.3 | ESI+[4] |

| 411.1 | 393.5 | ESI-[7] | |

| Calcipotriol-d4 (IS) | 417.3 | 399.3 | ESI+[4] |

| Pre-Calcipotriol | 413.3 | 395.3 | ESI+ |

| Impurity B | 413.3 | 395.3 | ESI+ |

| Impurity C | 413.3 | 395.3 | ESI+ |

| Impurity D | 413.3 | 395.3 | ESI+ |

Note: MRM transitions for impurities are hypothesized based on their isomeric relationship with Calcipotriol, as isomers often exhibit similar fragmentation patterns.[5] Further optimization on a specific mass spectrometer is recommended.

Table 2: Performance Characteristics of the LC-MS/MS Method

| Parameter | Calcipotriol | Impurities |

| Linearity Range | 0.5 - 500 ng/mL[3] | Analyte Dependent |

| LLOQ (Skin Homogenate) | 1 ng/mL[7] | Not Determined |

| LLOQ (Receptor Medium) | 0.5 ng/mL[7] | Not Determined |

| LLOQ (Ointment) | 40 ng/mL[7] | Not Determined |

| LOD (HPLC Method) | 0.002 µg/mL[8] | Not Determined |

| LOQ (HPLC Method) | 0.006 µg/mL[8] | Not Determined |

| Intra-day Accuracy | 90.5 - 105 %[3] | Not Determined |

| Inter-day Accuracy | 96.6 - 106 %[3] | Not Determined |

| Intra-day Precision (%RSD) | 3.09 - 10.7 %[3] | Not Determined |

| Inter-day Precision (%RSD) | 5.20 - 12.9 %[3] | Not Determined |

| Recovery | >98%[9] | Not Determined |

Types of Calcipotriol Impurities

Impurities in Calcipotriol can be broadly categorized as:

-

Process-Related Impurities: These are byproducts formed during the synthesis of Calcipotriol. They often have structures similar to Calcipotriol and may include isomers.[]

-

Degradation Products: These arise from the chemical decomposition of Calcipotriol when exposed to environmental factors such as heat, light, moisture, and oxygen.[] A significant degradation product is pre-calcipotriol, which exists in equilibrium with Calcipotriol in solution.[10]

Logical Relationship of Impurity Formation

The formation of impurities is a critical aspect to monitor during drug development and manufacturing. The following diagram illustrates the relationship between the manufacturing process, storage conditions, and the potential formation of different types of impurities.

Caption: Formation of process-related and degradation impurities.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive tool for the simultaneous quantification of Calcipotriol and its key impurities. The provided protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for method implementation in a research or quality control setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulatory submissions and routine quality control of Calcipotriol drug products.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. mdpi.com [mdpi.com]

- 8. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Rapid UPLC Method for the Detection of Calcipotriol Impurity C

Abstract

This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of Calcipotriol Impurity C in bulk drug substances and pharmaceutical formulations. The developed method is stability-indicating and can be used for routine quality control to ensure the purity and safety of Calcipotriol products. This document provides a comprehensive experimental protocol, method validation parameters, and expected results.

Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis. During its synthesis and storage, process-related impurities and degradation products can arise. This compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia.[1] Rigorous monitoring of this impurity is crucial to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for rapid impurity profiling.[2] This method has been developed to provide a fast and reliable analytical solution for the quantification of this compound.

Experimental Protocols

Materials and Reagents

-

Calcipotriol Reference Standard (CRS) and this compound Reference Standard were procured from a certified vendor.

-

Acetonitrile (ACN), Methanol (MeOH), and Water (all UPLC grade) were used.[3]

-

Formic acid (analytical grade) was used for mobile phase modification.

Instrumentation

An Acquity UPLC H-Class system (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using Empower 3 software.

Chromatographic Conditions

A rapid separation was achieved using a sub-2 µm particle column and a fast gradient.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.5 mL/min |

| Gradient Program | Time (min) |

| Column Temperature | 40 °C[4] |

| Injection Volume | 2 µL |

| Detection Wavelength | 264 nm[][6] |

| Total Run Time | 5.0 minutes |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

-

Standard Stock Solution (Calcipotriol): Accurately weigh and dissolve 10 mg of Calcipotriol Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Impurity Stock Solution (Impurity C): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 1 µg/mL of Calcipotriol and 1 µg/mL of this compound by diluting the respective stock solutions with the diluent.

-

Sample Preparation (Bulk Drug): Accurately weigh and dissolve 10 mg of the Calcipotriol bulk drug sample in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Sample Preparation (Formulation): For a cream or ointment, accurately weigh a quantity of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol), vortex thoroughly, and sonicate for 15 minutes. Centrifuge at 4000 RPM for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 10 mL of diluent.

Data Presentation

The method's performance was evaluated, and the following quantitative data was obtained.

| Analyte | Retention Time (min) | Resolution (with respect to Calcipotriol) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Calcipotriol | Approx. 2.5 | - | 0.01 | 0.03 |

| Impurity C | Approx. 2.8 | > 2.0 | 0.01 | 0.03 |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

-

Specificity: The method demonstrated good specificity with no interference from the blank or placebo at the retention times of Calcipotriol and Impurity C. Peak purity analysis confirmed the spectral homogeneity of the analyte peaks.

-

Linearity: The method was found to be linear over a concentration range of LOQ to 150% of the specification limit for Impurity C, with a correlation coefficient (r²) > 0.999.

-

Accuracy: The accuracy was determined by spike-recovery studies at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery was between 98.0% and 102.0%.

-

Precision: The method precision was evaluated by analyzing six replicate preparations of a spiked sample. The relative standard deviation (RSD) for the area of Impurity C was less than 2.0%, demonstrating good repeatability.

-

Robustness: The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.05 mL/min) and column temperature (±2 °C).[4]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the UPLC analysis of this compound.

Method Validation Logical Pathway

Caption: Key parameters for UPLC method validation as per ICH guidelines.

Conclusion

The developed UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound. With a total run time of 5 minutes, this method is suitable for high-throughput analysis in a quality control environment. The method has been validated according to ICH guidelines, ensuring its accuracy, precision, and robustness for its intended purpose.

References

Application Note: Chiral Separation of Calcipotriol Isomers and Impurities by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemical structure. The manufacturing process of Calcipotriol, along with its inherent stability, can lead to the formation of various process-related impurities and degradation products.[1] Furthermore, as a molecule with multiple chiral centers, the presence of stereoisomers is a critical quality attribute to monitor and control, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][3]

This application note provides detailed protocols for the separation and analysis of Calcipotriol isomers and impurities using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to ensure the identity, purity, and quality of Calcipotriol in bulk drug substances and pharmaceutical formulations.

Analysis of Impurities by Reversed-Phase HPLC

A robust stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the separation of Calcipotriol from its known impurities and degradation products.[2][4] Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions, are crucial for demonstrating the specificity of the analytical method.[1][2]

Experimental Protocol: Impurity Profiling

This protocol is a composite method based on established literature for the separation of Calcipotriol and its related substances.[1][2][4]

Table 1: HPLC Method for Impurity Profiling of Calcipotriol

| Parameter | Details |

| Instrumentation | HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.[2] |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2] |

| Mobile Phase A | Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v).[2] |

| Mobile Phase B | Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v).[2] |

| Gradient Program | Time (min) |

| 0.1 | |

| 15.0 | |

| 28.0 | |

| 55.0 | |

| 62.0 | |

| 65.0 | |

| 70.0 | |

| Column Temperature | 50°C.[2] |

| Detection | 264 nm for Calcipotriol and its impurities (e.g., pre-Calcipotriol at ~260 nm).[2][5] |

| Injection Volume | 20 µL.[2] |

| Diluent | Acetonitrile : Water (95:5, v/v).[2] |

Sample Preparation:

-

Standard Solution: Prepare a standard stock solution of Calcipotriol reference standard in the diluent. Further dilute to a working concentration (e.g., 0.075 µg/mL).[2]

-

Sample Solution: For ointment formulations, dissolve an accurately weighed portion in a suitable solvent like chloroform to extract the drug, followed by evaporation and reconstitution in the diluent to achieve a target concentration.[6]

-

Forced Degradation Samples: Expose Calcipotriol to stress conditions (e.g., 0.01N HCl, 0.005N NaOH, 3% H2O2, heat at 60°C, and photolytic exposure) for a defined period, then neutralize and dilute with the diluent.[1]

Caption: Workflow for Calcipotriol Impurity Analysis.

Chiral Separation of Calcipotriol Isomers

The separation of Calcipotriol's stereoisomers requires the use of chiral stationary phases (CSPs). While specific methods for Calcipotriol are not extensively published, methodologies for analogous Vitamin D compounds provide a strong basis for method development. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral separation of Vitamin D analogs.[7][8] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with SFC offering advantages in speed and reduced organic solvent consumption.[9][10]

Experimental Protocol: Chiral Separation

The following protocol outlines a starting point for developing a chiral separation method for Calcipotriol isomers based on successful separations of similar compounds.[7]

Table 2: Suggested HPLC Method for Chiral Separation of Calcipotriol Isomers

| Parameter | Details |

| Instrumentation | HPLC or SFC system with a chiral column and UV/PDA detector. |

| Chiral Stationary Phase (CSP) | Option 1: Amylose-based CSP (e.g., Chiralpak AD).[7]Option 2: Cellulose-based CSP (e.g., Chiralcel OD).Option 3: Ovomucoid-based CSP (e.g., Ultrason ES-OVM).[6] |

| Mobile Phase (Normal Phase HPLC) | A mixture of a non-polar solvent and an alcohol modifier (e.g., Hexane with 10-20% Ethanol or Isopropanol).[7] |

| Mobile Phase (SFC) | Supercritical CO2 with an alcohol modifier (e.g., Methanol or Ethanol). |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC. Higher flow rates for SFC. |

| Column Temperature | Ambient or slightly elevated (e.g., 25-40°C). |

| Detection | 264 nm.[7] |

| Injection Volume | 5 - 20 µL. |

| Sample Preparation | Dissolve the sample containing the isomers in the mobile phase or a compatible solvent. |

Method Development Strategy:

-

Screening: Screen different polysaccharide-based CSPs (amylose and cellulose derivatives) under normal-phase conditions (Hexane/Alcohol) or SFC conditions (CO2/Alcohol).

-

Optimization: Optimize the mobile phase composition (type and percentage of alcohol modifier) to achieve the best resolution between the isomers.

-

Parameter Adjustment: Fine-tune other parameters such as flow rate and temperature to improve peak shape and separation efficiency.

Caption: Principle of Chiral Separation on a CSP.

Conclusion

The analytical methods presented provide a robust framework for the comprehensive quality control of Calcipotriol. The RP-HPLC method for impurity profiling is effective in separating process-related impurities and degradation products, ensuring the purity and stability of the drug. For the critical analysis of stereoisomers, HPLC and SFC with chiral stationary phases offer the necessary selectivity. The successful implementation of these methods is vital for ensuring the safety and efficacy of Calcipotriol-containing pharmaceutical products. Method validation according to ICH guidelines is essential before implementation in a regulated environment.[2]

References

- 1. Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Application of chiral stationary phases for the separation of vitamin A acetate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chiraltech.com [chiraltech.com]

Development of a Stability-Indicating Assay for Calcipotriol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][] As with any pharmaceutical compound, ensuring its stability within a drug product is critical for its efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] This document provides a comprehensive guide to developing a stability-indicating high-performance liquid chromatography (HPLC) method for Calcipotriol.

Calcipotriol is known to be susceptible to degradation under various environmental conditions, including exposure to light, heat, and changes in pH.[][4] Photodegradation is a particular concern for topical products.[1][4][5] Therefore, a robust stability-indicating method is essential for the quality control of Calcipotriol formulations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of Calcipotriol and its degradation products.[6][7]

2.1.1. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v)[6] or Acetonitrile:Water (53:47, v/v)[8]. Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran can also be employed for separating a wider range of impurities.[7] |

| Flow Rate | 1.0 mL/min[6][8] |

| Detection Wavelength | 264 nm[][6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 50°C[7] |

2.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve Calcipotriol reference standard in methanol to obtain a concentration of 100 µg/mL.[6]

-

Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[6]

-

Sample Preparation (for Ointment): Accurately weigh a quantity of the ointment and disperse it in a suitable solvent like n-hexane. Extract the Calcipotriol with the mobile phase, centrifuge to separate the excipients, and inject the clear supernatant.[7]

Forced Degradation Studies

Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the analytical method.[3] The drug substance should be subjected to stress conditions to achieve 10-30% degradation.[3]

2.2.1. Acid Hydrolysis

-

Procedure: Treat a solution of Calcipotriol with 0.01 N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.

-

Expected Degradation: Significant degradation is expected.[]

2.2.2. Base Hydrolysis

-

Procedure: Treat a solution of Calcipotriol with 0.005 N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.

-

Expected Degradation: Significant degradation is expected.[]

2.2.3. Oxidative Degradation

-

Procedure: Treat a solution of Calcipotriol with 3% H₂O₂ and heat at 70°C for 10 minutes.[]

-

Expected Degradation: Significant degradation is expected, with pre-calcipotriol being one of the potential degradants.[1][]

2.2.4. Thermal Degradation

-

Procedure: Expose solid Calcipotriol to a temperature of 60°C for 2 hours.[] Dissolve the sample in the mobile phase for analysis.

-

Expected Degradation: Significant degradation is expected.[]

2.2.5. Photolytic Degradation

-

Procedure: Expose a solution of Calcipotriol to UV light (e.g., 1.2 million lux hours and 200 Wh/m²).[] A study also showed that over 90% of calcitriol ointment is degraded upon exposure to UVA, broadband UVB, and narrowband UVB.[5]

-

Expected Degradation: Significant degradation is expected, leading to the formation of isomers such as pre-calcipotriol.[1][]

Data Presentation

The following tables summarize the expected chromatographic data for Calcipotriol and its degradation products based on the developed stability-indicating assay.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) (Approximate) |

| Calcipotriol | 8.2[6] |

| Pre-Calcipotriol | Varies, typically elutes before Calcipotriol |

| Other Degradation Products | Multiple peaks with varying retention times |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Observation | Major Degradation Products |

| Acid Hydrolysis | 0.01 N HCl, RT, 5 min[] | Significant Degradation | Multiple degradation peaks |

| Base Hydrolysis | 0.005 N NaOH, RT, 5 min[] | Significant Degradation | Multiple degradation peaks |

| Oxidation | 3% H₂O₂, 70°C, 10 min[] | Significant Degradation | Pre-Calcipotriol and others[1] |

| Thermal | 60°C, 2 hours[] | Significant Degradation | Multiple degradation peaks |

| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light[] | Significant Degradation | Isomers, including pre-calcipotriol[1] |

Method Validation

The developed stability-indicating HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 5-30 µg/mL for Calcipotriol) with a correlation coefficient (r²) > 0.999.[6]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%) with an average recovery of 98-102%.[6]

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.[6]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For Calcipotriol, the LOD and LOQ have been reported to be as low as 0.002 µg/mL and 0.006 µg/mL, respectively.[7]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Caption: Workflow for the development of a stability-indicating assay.

Caption: Overview of forced degradation studies for Calcipotriol.

Conclusion

The development of a robust stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of Calcipotriol pharmaceutical products. The RP-HPLC method detailed in this document, coupled with comprehensive forced degradation studies and full validation according to ICH guidelines, provides a reliable framework for the routine quality control and stability testing of Calcipotriol in bulk and formulated products. The provided protocols and visualizations serve as a practical guide for researchers and scientists in the pharmaceutical industry.

References

- 1. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]

- 3. ijrpp.com [ijrpp.com]

- 4. researchgate.net [researchgate.net]

- 5. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Calcipotriol Impurity C in Bulk Drug Substance

Abstract

This application note details a robust and sensitive stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calcipotriol Impurity C in bulk Calcipotriol drug substance. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Calcipotriol.

Introduction

Calcipotriol is a synthetic vitamin D derivative used in the treatment of psoriasis.[][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[] this compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1a,3ß,24-triol, is a specified impurity in the European Pharmacopoeia.[][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of the bulk drug. This application note presents a validated RP-HPLC method capable of separating and quantifying this compound from Calcipotriol and other related substances.[4][5]

Experimental

Instrumentation and Materials

-

HPLC System: A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or a 2998 Photodiode Array (PDA) detector was used.[5]

-

Data Acquisition and Processing: Waters Empower 2 software.[5]

-

Reference Standards: Calcipotriol and this compound (CAS No: 113082-99-8).[][3]

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade), and Water (HPLC grade).

Chromatographic Conditions

A stability-indicating RP-HPLC method was developed for the separation and quantification of this compound.[4] The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Column Temperature | 50°C[4][5] |

| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[] |

| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[] |

| Flow Rate | 1.0 mL/min, with variations during the gradient[] |

| Detection Wavelength | 264 nm[][4] |

| Injection Volume | 20 µL[] |

| Diluent | Acetonitrile:Water (95:5 v/v)[] |

Gradient Program:

| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.1 | 1.0 | 98 | 2 |

| 2.0 | 1.0 | 98 | 2 |

| 15.0 | 1.0 | 70 | 30 |

| 28.0 | 1.0 | 70 | 30 |

| 30.0 | 1.0 | 72 | 28 |

| 55.0 | 2.0 | 5 | 95 |

| 62.0 | 2.0 | 5 | 95 |

| 65.0 | 1.0 | 92 | 8 |

| 70.0 | 1.0 | 92 | 8 |

This gradient program is based on a published method for separating Calcipotriol and its impurities.[]

Protocol

Preparation of Standard Solutions

-

This compound Stock Standard Solution (A): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calcipotriol Stock Standard Solution (B): Accurately weigh about 15 mg of Calcipotriol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

-

Working Standard Solution: Transfer 1.0 mL of Stock Standard Solution A and 1.0 mL of Stock Standard Solution B into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 1.0 µg/mL of this compound and 1.5 µg/mL of Calcipotriol.

Preparation of Sample Solution

-

Accurately weigh about 25 mg of the Calcipotriol bulk drug substance into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon filter before injection.

System Suitability

Inject the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%, and the resolution between the Calcipotriol and this compound peaks is not less than 2.0.

Analysis

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation

The percentage of this compound in the bulk drug substance is calculated using the following formula:

Caption: Workflow for the Quantification of this compound.

Logical Relationship of Method Components

Caption: Interrelationship of Analytical Method Components.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Calcipotriol and Its Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] Due to its application on the skin, it is susceptible to various environmental factors that can lead to degradation, potentially affecting its therapeutic efficacy and safety.[1] Understanding the degradation pathways and having a robust analytical method to separate and quantify Calcipotriol from its degradation products is crucial for ensuring drug quality and stability. This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Calcipotriol and its degradation products generated under forced degradation conditions.

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[][3][4][5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[4][5] Calcipotriol has been shown to be susceptible to degradation under heat, UV radiation, and in the presence of certain excipients.[1][] A primary photodegradation pathway involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to the Z isomer and the formation of diastereomers.[1] Another significant degradation product formed under thermal and UVA stress is pre-calcipotriol.[1]

This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating Calcipotriol from its known impurities and degradation products.

Data Presentation

The following table summarizes the chromatographic parameters for the developed stability-indicating HPLC method.

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) |

| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |

| Gradient Program | Time (min) |

| 0.1 | |

| 2.0 | |

| 15.0 | |

| 28.0 | |

| 30.0 | |

| 55.0 | |

| 62.0 | |

| 65.0 | |

| 70.0 | |

| Column Temperature | 50°C |

| Detection Wavelength | 264 nm for Calcipotriol and related substances |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (95:5 v/v) |

Table 1: HPLC Method Parameters.[]

The following table summarizes the results of the forced degradation studies, indicating the potential degradation products observed under different stress conditions.

| Stress Condition | Observation | Major Degradation Products |

| Acid Hydrolysis (0.01N HCl, RT, 5 min) | Significant degradation observed. | To be identified and characterized. |

| Base Hydrolysis (0.005N NaOH, RT, 5 min) | Significant degradation observed. | To be identified and characterized. |

| Oxidative (3% H2O2, 70°C, 10 min) | Significant degradation observed. | To be identified and characterized. |

| Thermal (60°C, 2 hours) | Considerable degradation observed. | Pre-Calcipotriol and other isomers.[1][] |

| Photolytic (UVA irradiation) | Significant degradation, especially in the presence of certain UV filters. | Isomers of the side chain, Pre-Calcipotriol.[1] |

Table 2: Summary of Forced Degradation Studies.[]

Experimental Protocols

1. Protocol for Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of Calcipotriol. The extent of degradation should ideally be between 5-20%.[5]

-

Acid Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.01N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.01N NaOH before injection.

-

Base Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.005N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.005N HCl before injection.

-

Oxidative Degradation: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 3% H2O2 and heat at 70°C for 10 minutes.[]

-

Thermal Degradation: Place a solid sample of Calcipotriol in a controlled temperature oven at 60°C for 2 hours.[] Dissolve the sample in the diluent before injection. To generate pre-calcipotriol, dissolve 2 mg of Calcipotriol in 200 µL of a solution of 1 mL triethylamine and 9 mL chloroform, and heat in a sealed vial at 60°C for 2 hours.[1]

-

Photodegradation: Expose a solution of Calcipotriol (0.1 mg/mL in methanol) to UVA irradiation for 60 minutes.[1] Samples should be analyzed alongside a control sample protected from light.

2. Protocol for HPLC Analysis

This protocol describes the procedure for analyzing the stressed and unstressed samples of Calcipotriol using the developed HPLC method.

-

Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a final concentration of approximately 0.05 mg/mL.

-

Preparation of Sample Solution: After subjecting the Calcipotriol samples to the stress conditions described above, dilute them with the diluent to a final theoretical concentration of 0.05 mg/mL of Calcipotriol.

-

Chromatographic Procedure:

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solutions.

-

Record the chromatograms and integrate the peaks.

-

-

Data Analysis:

-